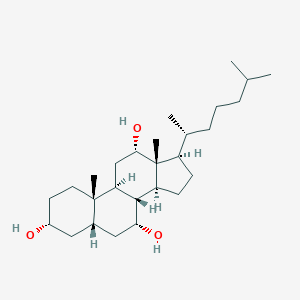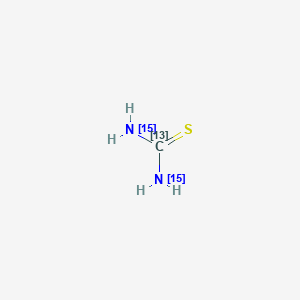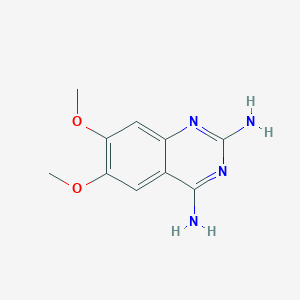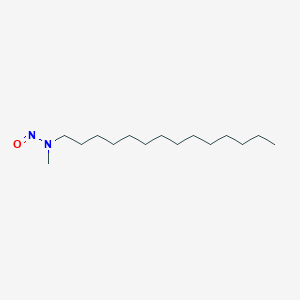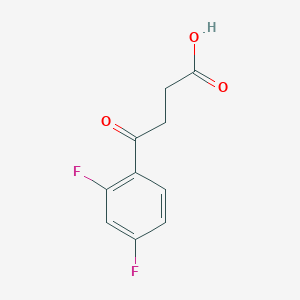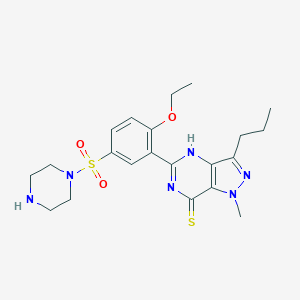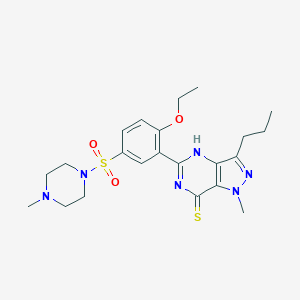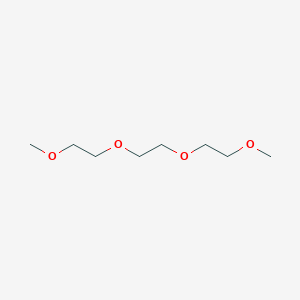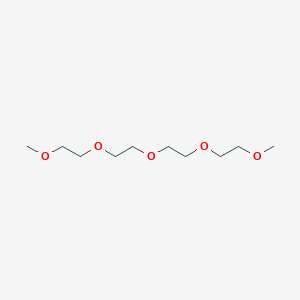
Diazoacétate de tert-butyle
Vue d'ensemble
Description
tert-Butyl diazoacetate: is an organic compound with the molecular formula C6H10N2O2. It is a diazo compound, characterized by the presence of a diazo group (N2) attached to an ester group. This compound is known for its versatility in organic synthesis, particularly in cyclopropanation, insertion, and aziridine-forming reactions .
Applications De Recherche Scientifique
tert-Butyl diazoacetate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and specialty materials
Mécanisme D'action
Target of Action
Tert-Butyl diazoacetate (TBD) is a versatile reagent used in numerous organic transformations . It primarily targets carbon-carbon double bonds, where it acts as a carbene equivalent . The primary role of TBD is to facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Mode of Action
TBD interacts with its targets through a process known as cyclopropanation . In this reaction, the diazo group of TBD (N2) is eliminated as nitrogen gas, leaving behind a reactive carbene species . This carbene can then insert itself into carbon-carbon double bonds, forming a cyclopropane ring .
Biochemical Pathways
TBD is involved in several biochemical pathways, particularly in the synthesis of complex organic molecules . For example, it can be used in the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene . It is also a key starting material in the total synthesis of manzacidin A .
Result of Action
The action of TBD results in the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This can lead to the creation of a wide variety of compounds, including pharmaceuticals, polymers, and other organic materials .
Action Environment
The action of TBD is influenced by several environmental factors. For instance, the presence of a catalyst can significantly enhance its reactivity . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and selectivity of TBD . It is typically stored at low temperatures (2-8°C) to maintain its stability .
Analyse Biochimique
Biochemical Properties
tert-Butyl diazoacetate is known to interact with various enzymes and proteins in biochemical reactions. For instance, it may be used for the preparation of tert-butyl 2-(4-chlorophenyl)cyclopropane-1-carboxylate with high enantioselectivity and trans-cis selectivity via cyclopropanation with 4-chlorostyrene in the presence of a chiral (salen)cobalt(III) bromide complex as a catalyst .
Molecular Mechanism
The molecular mechanism of tert-Butyl diazoacetate involves its interaction with biomolecules. It is used in the synthesis of diastero- and enantioselective synthesis of 2-vinylcyclopropa[b]indolines from 2-vinylindoles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: tert-Butyl diazoacetate can be synthesized through a diazo transfer reaction. One common method involves the reaction of tert-butyl acetoacetate with p-acetamidobenzenesulfonyl azide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like pentane at low temperatures .
Industrial Production Methods: Industrial production of tert-butyl diazoacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified through distillation or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl diazoacetate undergoes various types of reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropane derivatives.
Insertion: Insertion into C-H, O-H, and N-H bonds.
Aziridine Formation: Reaction with imines to form aziridines.
Common Reagents and Conditions:
Cyclopropanation: Typically involves the use of a chiral catalyst such as a chiral (salen)cobalt(III) complex.
Insertion: Often carried out in the presence of a metal catalyst like rhodium or copper.
Aziridine Formation: Requires the presence of an imine and a suitable catalyst.
Major Products:
Cyclopropanation: Cyclopropane derivatives.
Insertion: Various insertion products depending on the substrate.
Aziridine Formation: Aziridines.
Comparaison Avec Des Composés Similaires
- Ethyl diazoacetate
- Methyl diazoacetate
- Benzyl diazoacetate
Comparison: tert-Butyl diazoacetate is unique due to its tert-butyl ester group, which provides steric hindrance and influences the reactivity and selectivity of the compound in various reactions. Compared to ethyl diazoacetate and methyl diazoacetate, tert-butyl diazoacetate often exhibits higher selectivity in cyclopropanation and insertion reactions .
Propriétés
IUPAC Name |
tert-butyl 2-diazoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-6(2,3)10-5(9)4-8-7/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVSBLLOZVDAAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408281 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35059-50-8 | |
| Record name | t-butyl diazoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl diazoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: tert-Butyl diazoacetate acts as a carbene precursor. In the presence of a suitable metal catalyst, typically rhodium, copper, or iron complexes, it undergoes dinitrogen extrusion to form a reactive metal carbene intermediate. This carbene then reacts with an alkene, transferring the carbene moiety and forming a cyclopropane ring. [, , , , , , , ]
ANone:
- Spectroscopic Data: Characterized by IR, 1H NMR, and 13C NMR spectroscopy. The diazo group exhibits characteristic signals in these spectra. [, , , ]
A: tert-Butyl diazoacetate is relatively stable at room temperature but should be stored cold (2-8°C) and handled with care due to its potential for explosive decomposition upon heating or under certain conditions. [, ]
A: A variety of transition metal complexes effectively catalyze reactions with tert-Butyl diazoacetate, including:* Rhodium: Rh2(OAc)4 is frequently used, exhibiting high activity and often excellent stereoselectivity. [, , ]* Copper: Copper(I) complexes, such as (MeCN)4CuPF6 and copper(II) Schiff-base complexes, are employed, offering advantages in certain reactions and providing good enantioselectivities. [, , , ]* Iron: Iron(III) porphyrin complexes like Fe(TPP)Cl demonstrate catalytic activity, particularly in olefination reactions. [, ]
A: tert-Butyl diazoacetate is a valuable reagent for synthesizing various compounds:* Cyclopropanes: Widely used for cyclopropanation of alkenes, affording a three-membered ring. [, , , , , , , , , , , ]* Heterocycles: Employed in the synthesis of heterocyclic compounds, including tetrahydroindolizidines, β-amino acid derivatives, and spiro[bicyclo[2.2.1]heptene-7,1′-cycloalkan]-2′-ones. [, , ]* α,β-Bis(arylamino) Acid Derivatives: Utilized in enantioselective three-component reactions with arylamines and imines to synthesize α,β-bis(arylamino) acid derivatives. [, ]
A: Density functional theory (DFT) calculations have been employed to study the mechanism of asymmetric cyclopropanation reactions catalyzed by copper complexes, providing insights into the influence of ligands and counterions on stereoselectivity. [, ]
A: While specific SAR studies for tert-Butyl diazoacetate were not described in the provided papers, it's known that modifying the ester group can impact the reactivity and selectivity of the carbene intermediate. For instance, bulkier ester groups may influence diastereoselectivity in cyclopropanation reactions. [, , , ]
ANone: The provided research articles primarily focus on the synthetic applications of tert-Butyl diazoacetate and its reactivity in various catalytic systems. Information related to stability and formulation, SHE regulations, PK/PD, in vitro/in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, analytical methods validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, research infrastructure, and historical context are not explicitly addressed.
A:* Catalysis: Research on tert-Butyl diazoacetate drives the development of novel catalysts and catalytic systems, involving collaborations with organometallic and inorganic chemistry. [, , , , , , , ]* Materials Science: The synthesis of stereoregular polymers from diazoacetates, including tert-Butyl diazoacetate, using rhodium-mediated carbene polymerization connects this reagent to materials science and polymer chemistry, opening avenues for developing materials with tunable properties. []* Medicinal Chemistry: The ability to synthesize various heterocyclic compounds, including potentially bioactive molecules, using tert-Butyl diazoacetate creates a link with medicinal chemistry, enabling the discovery and development of new drug candidates. [, , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


